molecular formula C5H7N3O B144730 5-Methylcytosine CAS No. 130170-00-2

5-Methylcytosine

Cat. No. B144730
M. Wt: 125.13 g/mol
InChI Key: LRSASMSXMSNRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylcytosine (5mC) is a modified form of cytosine, one of the four nucleotide bases present in DNA. It is a vital epigenetic modification that plays a crucial role in regulating gene expression and maintaining genome stability. 5mC has been extensively studied in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are the subjects of ongoing research.

Mechanism Of Action

The mechanism of action of 5-Methylcytosine involves the binding of specific proteins to methylated DNA. These proteins, known as methyl-CpG binding domain (MBD) proteins, recognize and bind to methylated DNA, leading to changes in gene expression. The binding of MBD proteins to methylated DNA can either activate or repress gene expression, depending on the location of the methylated site and the specific MBD protein involved.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Methylcytosine are diverse and complex. 5-Methylcytosine plays a crucial role in the regulation of gene expression and has been linked to various physiological processes, including embryonic development, cellular differentiation, and aging. It has also been implicated in the development of various diseases, including cancer, neurological disorders, and autoimmune diseases.

Advantages And Limitations For Lab Experiments

The study of 5-Methylcytosine has several advantages and limitations for lab experiments. One advantage is that the modification is stable and can be detected using various techniques, including bisulfite sequencing and methylated DNA immunoprecipitation (MeDIP). However, one limitation is that the modification is relatively rare, with only about 1% of all cytosine residues in the human genome being methylated. This can make it challenging to study 5-Methylcytosine in specific regions of the genome.

Future Directions

There are several future directions for the study of 5-Methylcytosine. One area of research is the development of new techniques for detecting and analyzing 5-Methylcytosine. Another area of research is the investigation of the role of 5-Methylcytosine in various diseases, including cancer and neurological disorders. Additionally, there is ongoing research into the potential therapeutic applications of 5-Methylcytosine, including the development of new epigenetic therapies.
Conclusion:
In conclusion, 5-Methylcytosine is a crucial epigenetic modification that plays a vital role in regulating gene expression and maintaining genome stability. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the subjects of ongoing research. The study of 5-Methylcytosine has significant scientific research applications, particularly in the field of epigenetics, and has the potential to lead to the development of new therapies for various diseases.

Scientific Research Applications

The study of 5-Methylcytosine has significant scientific research applications, particularly in the field of epigenetics. Epigenetics refers to the study of heritable changes in gene expression that do not involve changes in the DNA sequence. 5-Methylcytosine is a critical epigenetic modification that plays a crucial role in regulating gene expression. It has been linked to various diseases, including cancer, and has potential applications in the development of new therapies.

properties

IUPAC Name

6-amino-5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSASMSXMSNRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58366-64-6 (mono-hydrochloride)
Record name 5-Methylcytosine
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DSSTOX Substance ID

DTXSID50203948
Record name 5-Methylcytosine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
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Solubility

34.5 mg/mL
Record name 5-Methylcytosine
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Product Name

5-Methylcytosine

CAS RN

554-01-8
Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-Methylcytosine
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Record name 5-methylcytosine
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Record name 5-METHYLCYTOSINE
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Record name 5-Methylcytosine
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Melting Point

270 °C
Record name 5-Methylcytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002894
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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